

Spectroscopic Data for 1-Bromo-1-fluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-1-fluoroethane

Cat. No.: B3349677

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Disclaimer: Experimental spectroscopic data for **1-bromo-1-fluoroethane** is not readily available in public scientific databases. The following guide is based on predicted spectroscopic values and established methodologies for analogous compounds. These predictions are intended for illustrative and educational purposes and should be verified with experimentally obtained data.

This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **1-bromo-1-fluoroethane**. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this halogenated ethane derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **1-bromo-1-fluoroethane** (CH_3CHFBr), both ^1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of the atoms.

Predicted ^1H NMR Data

The proton NMR spectrum of **1-bromo-1-fluoroethane** is expected to show two distinct signals corresponding to the methyl ($-\text{CH}_3$) and methine ($-\text{CHFBr}$) protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms, and the signals will exhibit splitting due to spin-spin coupling.

Table 1: Predicted ^1H NMR Data for **1-Bromo-1-fluoroethane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃	2.0 - 2.5	Doublet of doublets (dd)	$^3\text{JHH} \approx 7 \text{ Hz}$, $^4\text{JHF} \approx 2 \text{ Hz}$
-CHFBr	6.0 - 6.5	Quartet of doublets (qd)	$^3\text{JHH} \approx 7 \text{ Hz}$, $^2\text{JHF} \approx 50 \text{ Hz}$

Predicted ^{13}C NMR Data

The carbon NMR spectrum will display two signals for the two carbon atoms in **1-bromo-1-fluoroethane**. The carbon atom bonded to the electronegative fluorine and bromine atoms will appear at a significantly higher chemical shift (downfield). Furthermore, the signals will be split due to coupling with the directly attached fluorine atom.

Table 2: Predicted ^{13}C NMR Data for **1-Bromo-1-fluoroethane**

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃	25 - 35	Doublet (d)	$^2\text{JCF} \approx 20\text{-}30 \text{ Hz}$
-CHFBr	80 - 90	Doublet (d)	$^1\text{JCF} \approx 280\text{-}300 \text{ Hz}$

Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for acquiring NMR spectra of a liquid sample like **1-bromo-1-fluoroethane** is as follows:

- **Sample Preparation:** A solution of **1-bromo-1-fluoroethane** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00 \text{ ppm}$).
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to singlets for each carbon unless C-F coupling is present. A wider spectral width is necessary (e.g., 0-150 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

The IR spectrum of **1-bromo-1-fluoroethane** is expected to show characteristic absorption bands for C-H, C-C, C-F, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for **1-Bromo-1-fluoroethane**

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (alkane)	2950 - 3000	Medium to Strong
C-H bend (alkane)	1370 - 1470	Medium
C-F stretch	1000 - 1100	Strong
C-Br stretch	500 - 600	Medium to Strong
C-C stretch	800 - 1200	Weak to Medium

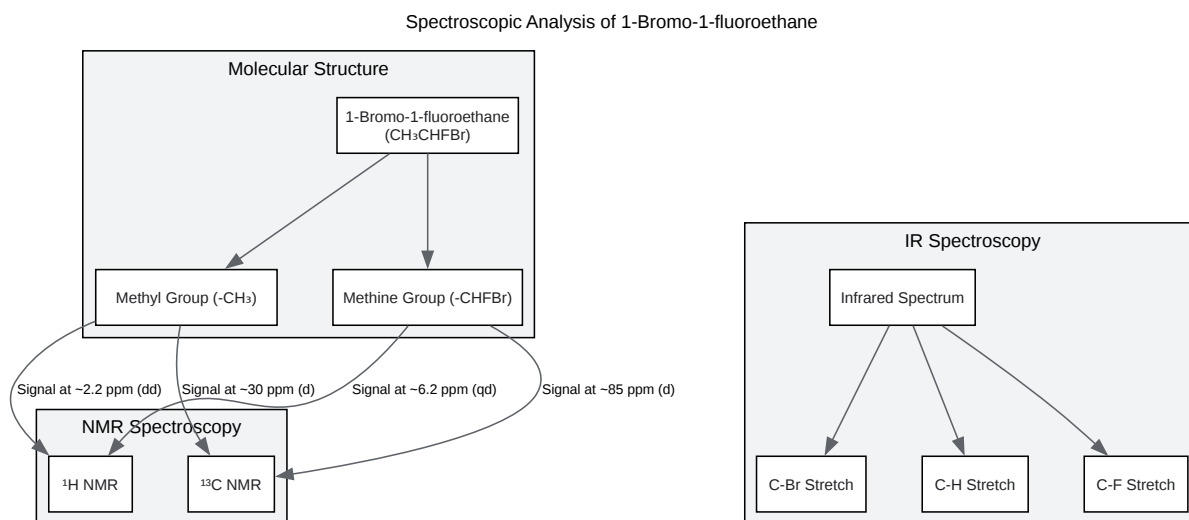
Experimental Protocol for IR Spectroscopy

For a liquid sample such as **1-bromo-1-fluoroethane**, the IR spectrum can be obtained using the following protocol:

- **Sample Preparation:** A neat (undiluted) liquid sample is used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Acquisition:** A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the spectrum of the sample. The typical spectral range is 4000 to 400 cm^{-1} .

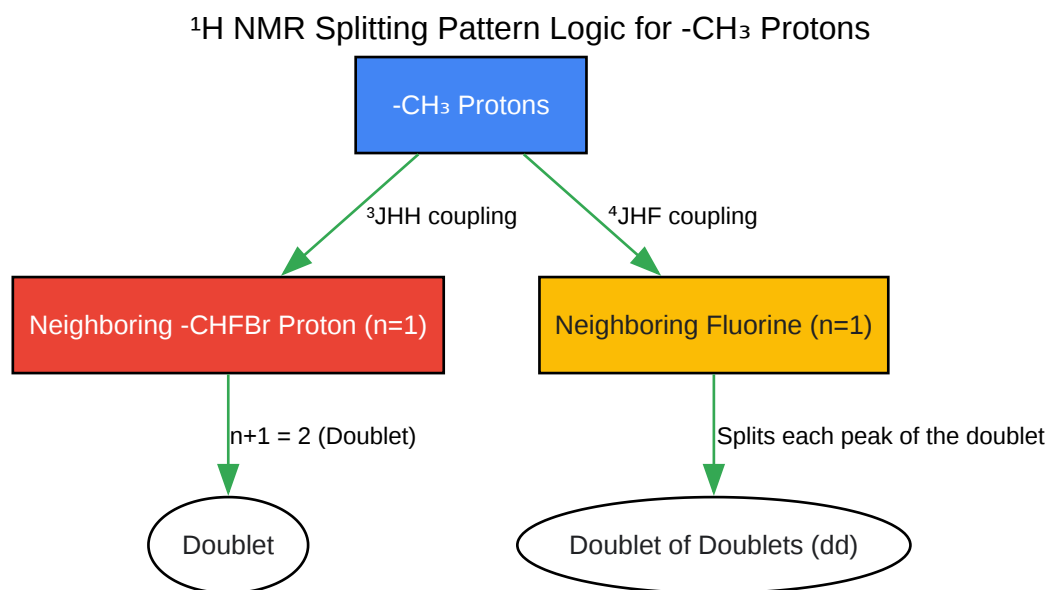
Visualization of Spectroscopic Relationships

The following diagrams illustrate the logical relationships between the structure of **1-bromo-1-fluoroethane** and its key spectroscopic signals.



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Caption: Relationship between the structure of **1-bromo-1-fluoroethane** and its predicted spectroscopic signals.



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Caption: Logic for the predicted doublet of doublets splitting pattern of the methyl protons in ¹H NMR.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com